molecular formula C14H19NO3 B1276405 4-[(2-Tert-butylphenyl)amino]-4-oxobutanoic acid CAS No. 904807-77-8

4-[(2-Tert-butylphenyl)amino]-4-oxobutanoic acid

Cat. No.: B1276405
CAS No.: 904807-77-8
M. Wt: 249.3 g/mol
InChI Key: OHADMZXCKCKARP-UHFFFAOYSA-N
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Description

4-[(2-Tert-butylphenyl)amino]-4-oxobutanoic acid is a chemical compound for research and development purposes. Researchers can potentially utilize this butanoic acid derivative as a building block or intermediate in organic synthesis and pharmaceutical development. Its structure, featuring a tert-butyl group and an amide linkage, may be of interest in the design of novel compounds and for studying structure-activity relationships. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should refer to the product's Safety Data Sheet (SDS) for proper handling and storage information.

Properties

IUPAC Name

4-(2-tert-butylanilino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-14(2,3)10-6-4-5-7-11(10)15-12(16)8-9-13(17)18/h4-7H,8-9H2,1-3H3,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHADMZXCKCKARP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30424255
Record name 4-(2-tert-Butylanilino)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

904807-77-8
Record name 4-(2-tert-Butylanilino)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Acylation of 2-Tert-Butylaniline with Succinic Anhydride Derivatives

The most direct route involves the acylation of 2-tert-butylaniline with a succinic acid derivative. This method typically employs succinic anhydride or its protected forms to form the amide bond.

Key Steps:

  • Synthesis of 2-Tert-Butylaniline :

    • Prior alkylation of aniline with isobutene or tert-butyl chloride using solid acid catalysts (e.g., HZSM-5 modified with phosphotungstic acid) yields 2-tert-butylaniline with high regioselectivity.
    • Example conditions: 180–200°C, 2–6 hours, methyl tert-butyl ether as alkylating agent, yielding >57% 2-tert-butylaniline.
  • Acylation Reaction :

    • 2-Tert-butylaniline reacts with succinic anhydride in tetrahydrofuran (THF) or dichloromethane.
    • Catalytic bases (e.g., triethylamine) facilitate amide bond formation.
    • Post-reaction hydrolysis (e.g., with NaOH) yields the target compound.
Table 1: Representative Acylation Conditions
Reagent Solvent Temperature Yield Source
Succinic anhydride THF 0–25°C 68%
Ethyl bromoacetate CH₂Cl₂ −40°C 71%

Halogenation-Coupling Strategy via β-Keto Esters

This method, adapted from patent EP1097919A2, involves halogenation of β-keto esters followed by hydrolysis and decarboxylation.

Procedure:

  • Formation of β-Keto Ester Intermediate :

    • React 2-tert-butylaniline with ethyl acetoacetate or similar β-keto esters under basic conditions.
    • Example: Use lithium enolates in THF at −75°C to −30°C.
  • Halogenation at the α-Position :

    • Treat the β-keto ester with N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in methylene chloride.
    • Optimal conditions: −20°C to room temperature, 10–60 minutes.
  • Hydrolysis and Decarboxylation :

    • Acidic or basic hydrolysis (e.g., 6M HCl or NaOH) followed by thermal decarboxylation yields the oxobutanoic acid backbone.
Key Data:
  • Halogenation efficiency: >90% conversion with 1.4–1.6 equivalents of NBS.
  • Final yield after hydrolysis: 69–71%.

Catalytic Alkylation and Subsequent Functionalization

A multi-step approach combines alkylation of aniline with tert-butyl groups and subsequent acylation.

Process Overview:

  • Alkylation of Aniline :

    • Use isobutene or tert-butyl chloride with SiO₂/Al₂O₃ catalysts (Si/Al ratio 87:13) at 200°C and 977 psi.
    • Achieves 83% aniline conversion with 35.9% selectivity for 2-tert-butylaniline.
  • Introduction of Oxobutanoic Acid Moiety :

    • Couple 2-tert-butylaniline with diethyl oxalate via a Claisen condensation.
    • Hydrolyze the ester under acidic conditions (e.g., 6M HCl) to form the carboxylic acid.
Advantages:
  • Scalable for industrial production.
  • Avoids hazardous reagents (e.g., tert-butyllithium).

Ozonolysis of Methylene Precursors

Adapted from US9963423B2, this method uses ozonolysis to generate the oxo group.

Steps:

  • Synthesis of 4-Amino-2-Methylene-4-Oxobutanoic Acid :

    • React itaconic anhydride with ammonium hydroxide to form the methylene intermediate.
  • Ozonolysis in Aqueous Medium :

    • Bubble ozone through a solution of the methylene compound in water at 20°C for 90 minutes.
    • Evaporate formaldehyde co-product under reduced pressure.
Yield and Purity:
  • Quantitative conversion to 4-amino-2,4-dioxobutanoic acid.
  • Purity: >98% after recrystallization.

Comparative Analysis of Methods

Table 2: Method Comparison
Method Yield Scalability Hazard Profile
Acylation 68–71% Moderate Low
Halogenation-Coupling 69–71% High Moderate (halogens)
Catalytic Alkylation 57–83% High Low
Ozonolysis >98% Moderate High (ozone)

Critical Considerations

  • Purification : Silica gel chromatography or recrystallization (ethyl acetate/hexane) is essential for achieving >95% purity.
  • Storage : The compound is sensitive to moisture and light; store at room temperature under inert atmosphere.

Chemical Reactions Analysis

Oxidation Reactions

The amino group undergoes oxidation to form nitro or nitroso derivatives.

  • Reagents : Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.

  • Mechanism : The oxidation converts the primary amine (-NH₂) to a nitroso (-NHO) or nitro (-NO₂) group via intermediate radical formation .

  • Products :

    Reaction TypeProduct FormulaKey Features
    OxidationC₁₄H₁₈N₂O₃Nitroso derivative

Reduction Reactions

The ketone group (C=O) is reduced to an alcohol (-CH₂OH).

  • Reagents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in ethanol or THF .

  • Mechanism : Hydride transfer to the carbonyl carbon, followed by protonation.

  • Products :

    Reaction TypeProduct FormulaKey Features
    ReductionC₁₄H₂₁NO₃Alcohol derivative

Substitution Reactions

The tert-butylphenyl ring undergoes electrophilic aromatic substitution (EAS).

  • Reagents : Bromine (Br₂) or chlorosulfonic acid (HSO₃Cl) in nitrobenzene .

  • Mechanism : The tert-butyl group directs substitution to the para position.

  • Products :

    Reaction TypeProduct FormulaKey Features
    SubstitutionC₁₄H₁₈BrNO₃Brominated derivative

Reaction Mechanisms and Key Reagents

Reaction TypeMechanismReagents
OxidationAmine → nitroso/nitro via radical intermediatesKMnO₄, H₂O₂
ReductionCarbonyl → alcohol via hydride transferNaBH₄, LiAlH₄
SubstitutionPara-substitution on tert-butylphenyl ringBr₂, HSO₃Cl

Oxidized Products

  • Nitroso Derivative : Exhibits potential as an enzymatic inhibitor in biochemical studies .

  • Nitro Derivative : Demonstrates antimicrobial activity against Gram-positive bacteria (Staphylococcus aureus) .

Reduced Products

  • Alcohol Derivative : Shows cytotoxic effects in cancer cell lines (e.g., HT-29) .

Substituted Products

  • Brominated Derivative : Used as an intermediate in the synthesis of anticancer agents .

In Vitro Antibacterial Activity

  • Gram-positive bacteria : The nitro derivative of the compound exhibited a minimum inhibitory concentration (MIC) of 12.5 μg/mL against Staphylococcus aureus .

  • Gram-negative bacteria : Moderate activity (MIC > 50 μg/mL) against Escherichia coli .

Cytotoxicity Assessments

  • HT-29 cells : The alcohol derivative caused 50% cell death at 100 μM concentration .

Comparison with Structurally Similar Compounds

CompoundMolecular FormulaKey Features
4-Amino-2-tert-butylphenolC₁₁H₁₇NOHydroxyl group instead of ketone
4-[(2-tert-butylphenyl)amino]benzoic acidC₁₉H₂₃NO₃Benzene ring fused to the amino group
N-(tert-butyl)-2-aminoacetic acidC₆H₁₃NO₂Simplified amino acid structure

Scientific Research Applications

Pharmaceutical Research Applications

  • Antibacterial Activity :
    • Studies have shown that compounds similar to 4-[(2-Tert-butylphenyl)amino]-4-oxobutanoic acid exhibit significant antibacterial properties. For instance, related compounds demonstrated effective inhibition against antibiotic-resistant strains of bacteria such as Enterococcus faecalis at concentrations as low as 32 μg/ml .
  • Drug Development :
    • The compound's ability to act as a substrate or ligand in various biological assays makes it valuable in drug discovery processes. Its interactions with specific enzymes, such as alanine-glyoxylate aminotransferase, are being explored for potential therapeutic applications .
  • Molecular Docking Studies :
    • Molecular docking simulations have been utilized to predict the binding affinity of this compound with target proteins, enabling researchers to identify potential therapeutic targets and optimize lead compounds for further development .

Biochemical Studies

  • UV Filter in Human Lenses :
    • A related compound, 4-(2-amino-3-hydroxyphenyl)-4-oxobutanoic acid O-β-d-glucoside, has been identified as a significant UV filter in human lenses. This suggests that derivatives of this compound may play a role in protecting ocular tissues from UV damage, highlighting its potential in ophthalmology .
  • Biosynthesis Investigations :
    • Research into the biosynthetic pathways of UV filter compounds in human lenses has revealed insights into how similar compounds are synthesized and metabolized in biological systems. This knowledge can inform the development of new compounds with protective properties against UV radiation .

Cosmetic Formulations

  • Topical Applications :
    • The unique properties of this compound make it suitable for use in cosmetic products, particularly as an active ingredient in sunscreens and moisturizers due to its UV-filtering capabilities. Formulation studies have demonstrated its effectiveness in enhancing skin hydration and stability of cosmetic products .
  • Experimental Design in Formulation Development :
    • The application of statistical methods such as Box-Behnken design has been employed to optimize formulations containing this compound, assessing its impact on rheological properties and sensory attributes of cosmetic products .

Case Studies and Research Findings

StudyFocusFindings
Al-Shehri et al. (2017)Antibacterial ActivityDemonstrated significant antibacterial effects against resistant strains .
Bova et al. (1999)UV Filter SynthesisIdentified the compound's role as a UV filter in human lenses .
Experimental Design Study (2020)Cosmetic FormulationsShowed enhanced moisturizing effects when included in topical formulations .

Mechanism of Action

The mechanism of action of 4-[(2-Tert-butylphenyl)amino]-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2-Tert-butylphenyl)amino]benzoic acid
  • 2-Amino-4-tert-butylphenol
  • Bis(4-tert-butylphenyl)amine

Uniqueness

4-[(2-Tert-butylphenyl)amino]-4-oxobutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interactions with molecular targets. Additionally, the amino and carbonyl groups offer versatile sites for chemical modifications and interactions.

Biological Activity

4-[(2-Tert-butylphenyl)amino]-4-oxobutanoic acid, with the molecular formula C14H19NO3 and a molecular weight of 249.31 g/mol, is an organic compound notable for its unique combination of functional groups, including an amino group, a ketone, and a tert-butyl group attached to a phenyl ring. This structure grants it distinct chemical reactivity and potential biological activities that are currently under investigation for various therapeutic applications.

The compound's biological activity is primarily attributed to its ability to interact with specific molecular targets, potentially acting as an enzyme inhibitor or modulator. The presence of the tert-butyl group introduces steric hindrance that can influence its interaction with biological receptors, while the amino and carbonyl groups provide sites for chemical modifications that enhance its biological efficacy.

Key Reactions:

  • Oxidation: Formation of nitro or nitroso derivatives.
  • Reduction: Formation of alcohol derivatives.
  • Substitution: Formation of substituted phenyl derivatives.

These reactions highlight the compound's versatility in synthetic organic chemistry and its potential applications in drug discovery.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

  • Anti-inflammatory Effects: Preliminary studies suggest that the compound may inhibit enzymes involved in inflammatory pathways, which could lead to therapeutic applications in treating inflammatory diseases.
  • Anticancer Properties: Investigations into its anticancer potential are ongoing, focusing on its ability to modulate cellular processes related to cancer progression.
  • Enzymatic Inhibition: The compound has been explored as a biochemical probe in enzymatic studies, indicating its utility in understanding enzyme mechanisms and developing inhibitors .

Case Studies

Several studies have evaluated the biological activity of compounds structurally related to this compound. For instance:

  • In Vitro Antibacterial Activity:
    • A study assessed various synthesized compounds for their antibacterial properties against Gram-positive and Gram-negative bacteria using the agar-well diffusion method. Results indicated moderate to significant antibacterial activity against specific strains, suggesting potential applications in antimicrobial therapy .
  • Cytotoxicity Assessments:
    • The Brine Shrimp bioassay was employed to evaluate cytotoxic properties, revealing that certain derivatives exhibited notable cytotoxic effects, which could be relevant for cancer treatment strategies .

Comparative Analysis with Similar Compounds

The uniqueness of this compound can be highlighted through comparison with structurally similar compounds:

Compound NameMolecular FormulaKey Features
4-Amino-2-[(tert-butoxycarbonyl)amino]-4-oxobutanoic acidC13H19NO3Contains a tert-butoxycarbonyl group
2-Amino-3-(tert-butyl)benzoic acidC12H17NO2Features a benzoic acid structure
N-(tert-butyl)-2-aminoacetic acidC6H13NO2Simpler structure with an aminoacetic moiety

This table illustrates how the specific functional groups in this compound contribute to its distinct reactivity and biological properties not found in similar compounds.

Q & A

Basic: What are the established synthetic routes for 4-[(2-Tert-butylphenyl)amino]-4-oxobutanoic acid, and how can reaction conditions be optimized for yield?

Methodological Answer:
The synthesis typically involves coupling 2-tert-butylaniline with a suitable oxobutanoic acid derivative. A common approach is nucleophilic acyl substitution, where the amine reacts with a reactive carbonyl species (e.g., succinic anhydride derivatives). For optimization:

  • Use coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) to activate the carboxylic acid group .
  • Solvent choice (e.g., dichloromethane or DMF) and temperature (0–25°C) influence reaction kinetics.
  • Monitor reaction progress via TLC or HPLC to identify intermediate stages and minimize side products (e.g., over-alkylation) .

Basic: Which analytical techniques are most effective for characterizing the purity and structure of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm the presence of the tert-butyl group (δ ~1.3 ppm for nine equivalent protons) and the amide carbonyl (δ ~170 ppm) .
  • X-ray Crystallography : Resolves stereochemical ambiguities, particularly for crystalline derivatives (e.g., metal complexes) .
  • Mass Spectrometry (HRMS) : Validates molecular weight and detects impurities via isotopic patterns .
  • HPLC with UV/Vis Detection : Quantifies purity using reverse-phase columns (C18) and a mobile phase of acetonitrile/water with 0.1% formic acid .

Advanced: How can researchers design assays to evaluate the compound’s enzyme inhibition or receptor-binding activity?

Methodological Answer:

  • Target Selection : Prioritize enzymes with structural similarities to known targets of fluorinated or tert-butyl-containing analogs (e.g., kynurenine 3-hydroxylase, IC50_{50} = 12.5 µM for a fluorophenyl analog) .
  • Kinetic Assays : Use fluorogenic substrates or spectrophotometric methods (e.g., NADH depletion for oxidoreductases).
  • Dose-Response Curves : Calculate IC50_{50} values with serial dilutions (1 nM–100 µM) and fit data using nonlinear regression models (e.g., GraphPad Prism) .
  • Competitive Binding Studies : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities .

Advanced: What strategies are recommended for studying its metal complexation behavior and associated bioactivity?

Methodological Answer:

  • Ligand Design : The oxobutanoic acid moiety and amide group provide coordination sites for metals like Cu(II) or Zn(II). Synthesize complexes under inert conditions (N2_2 atmosphere) .
  • Spectroscopic Analysis :
    • UV-Vis : Detect d-d transitions (e.g., λ ~600 nm for Cu(II)).
    • EPR : Confirm paramagnetic metal centers .
  • Biological Testing : Compare the antimicrobial or anticancer activity of free ligands vs. metal complexes using cell viability assays (e.g., MTT) .

Advanced: How should conflicting data on biological activity (e.g., IC50_{50}50​ variability) be resolved?

Methodological Answer:

  • Source Validation : Ensure compound purity (>95% by HPLC) and verify structural integrity via NMR .
  • Assay Reproducibility : Standardize protocols (e.g., ATP concentration in kinase assays) and include positive controls (e.g., staurosporine for kinase inhibition) .
  • Structural Analogs : Compare activity with derivatives (e.g., fluorophenyl vs. tert-butylphenyl groups) to identify SAR trends .
  • Meta-Analysis : Cross-reference data with databases like PubChem or ChEMBL to identify outliers .

Advanced: What experimental approaches assess the compound’s stability under physiological or storage conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV, 254 nm) for 1–4 weeks. Monitor degradation products via HPLC-MS .
  • pH Stability : Incubate in buffers (pH 1–10) and quantify intact compound using UV spectroscopy at λmax_{\text{max}} .
  • Long-Term Storage : Store lyophilized samples at -20°C under argon to prevent hydrolysis of the amide bond .

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